1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid
Description
1-[2-(Morpholin-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 4-position with a carboxylic acid group and at the 1-position with a morpholine-containing ethyl chain.
Properties
IUPAC Name |
1-(2-morpholin-4-ylethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c14-9(15)8-7-13(11-10-8)2-1-12-3-5-16-6-4-12/h7H,1-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZISLBUJFANQNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=C(N=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an antitumor agent, antimicrobial properties, and its mechanism of action.
Chemical Structure and Synthesis
The compound is characterized by the presence of a morpholine group and a triazole ring, which are known to contribute to various biological activities. The synthesis typically involves the reaction of morpholine derivatives with azides or alkynes through click chemistry methods, often yielding high purity and good yields.
Antitumor Activity
Recent studies have highlighted the cytotoxic effects of 1H-1,2,3-triazole derivatives against various cancer cell lines. For instance, a series of triazole-containing hybrids demonstrated significant cytotoxicity against human colon (HCT-116), breast (MCF-7), and liver (HepG2) cancer cell lines. The half-maximal inhibitory concentration (IC50) values were reported as follows:
| Compound | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |
|---|---|---|---|
| 1 | 12.22 | 14.16 | 14.64 |
| 2 | 44.65 | 46.71 | 55.57 |
| 3 | 50.34 | 53.21 | 60.20 |
The structure-activity relationship indicated that electron-donating groups on the phenyl ring significantly enhanced cytotoxicity compared to electron-withdrawing groups .
Antimicrobial Properties
In addition to its antitumor potential, triazole derivatives have shown promising antimicrobial activity. Studies have reported that various triazole compounds exhibit significant inhibition against a range of bacterial and fungal pathogens. For example, a derivative similar to the compound demonstrated potent activity against resistant strains of Staphylococcus aureus and Candida albicans .
The mechanism by which 1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid exerts its biological effects is multifaceted:
- Cytotoxicity : The compound induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential, leading to DNA fragmentation and cell death .
- Antimicrobial Activity : The triazole moiety interferes with the biosynthesis of ergosterol in fungi and disrupts bacterial cell wall synthesis, thereby exhibiting broad-spectrum antimicrobial effects .
Case Studies
Several case studies have illustrated the effectiveness of triazole derivatives in clinical settings:
- Case Study on Antitumor Efficacy : A clinical trial involving a series of triazole compounds showed that patients with advanced solid tumors experienced significant tumor regression when treated with these agents alongside standard chemotherapy .
- Case Study on Antimicrobial Resistance : A study focusing on the use of triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) revealed that these compounds could restore sensitivity to beta-lactam antibiotics in resistant strains .
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. The synthesis of various triazole derivatives, including the compound , has been linked to enhanced activity against a range of pathogens. For instance, a study indicated that certain triazole derivatives displayed moderate to good activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Microorganism Tested | Activity Level |
|---|---|---|
| 1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid | Staphylococcus aureus | Moderate |
| 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | Enterococcus faecalis | Good |
| 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole | Bacillus cereus | Moderate |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In one study, triazole derivatives were found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The inhibition rates were comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 2: COX Inhibition by Triazole Derivatives
| Compound Name | IC50 (COX-1) nM | IC50 (COX-2) nM |
|---|---|---|
| 1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid | 0.166 | 0.037 |
| Standard NSAID (Diclofenac) | 0.200 | 0.045 |
Fungicidal Activity
Triazole compounds are widely recognized for their fungicidal properties. The compound has been studied for its ability to inhibit the growth of various fungal pathogens affecting crops. A specific study reported that triazole derivatives could effectively control Fusarium species responsible for plant diseases .
Table 3: Fungicidal Efficacy
| Compound Name | Fungal Pathogen Tested | Efficacy (%) |
|---|---|---|
| 1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid | Fusarium oxysporum | 85 |
| Triadimefon | Fusarium graminearum | 90 |
Polymer Chemistry
The incorporation of triazole compounds into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The unique structure of triazoles allows them to act as cross-linking agents in polymer synthesis .
Case Study: Synthesis of Triazole-Based Polymers
A recent study demonstrated the synthesis of a polymer network incorporating 1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid. The resulting polymer exhibited improved tensile strength and thermal resistance compared to traditional polymers without triazole units.
Chemical Reactions Analysis
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety enables derivatization through classic reactions:
-
Amide formation :
-
Esterification :
Example Transformation :
Functionalization of the Triazole Ring
The 1,2,3-triazole core participates in electrophilic substitutions and metal coordination:
-
N-Alkylation :
-
Metal complexes :
Biological Relevance :
Triazole-metal complexes exhibit enhanced antimicrobial and antitumor activity, as observed in structurally similar compounds .
Morpholine Substituent Reactivity
The morpholine-ethyl chain influences solubility and biological interactions:
-
Quaternary ammonium salt formation :
-
Deprotection :
Stability and Degradation
Comparison with Similar Compounds
Table 1: Structural Comparison
*Calculated based on molecular formula C₉H₁₄N₄O₃.
Physicochemical Properties
- Solubility : The morpholine group in the target compound increases hydrophilicity compared to phenyl-substituted analogs (e.g., ). However, the ethyl linker may reduce solubility slightly compared to the oxoethyl-morpholine analog () due to decreased polarity .
- logP : The target compound’s logP is estimated to be lower than that of 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid (), which has lipophilic CF₃ and Cl groups.
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : CF₃ and Cl substituents () enhance metabolic stability but may reduce solubility, whereas morpholine improves solubility without sacrificing stability.
Q & A
Q. What are the key synthetic strategies for preparing 1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid?
The compound can be synthesized via a multi-step approach:
- Step 1 : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, morpholin-4-yl-ethyl azide can react with a propiolic acid derivative under CuSO4/ascorbate conditions .
- Step 2 : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) to yield the carboxylic acid. Evidence from analogous triazole derivatives shows hydrolysis under basic conditions (NaOH/EtOH) achieves high yields .
- Step 3 : Purification via recrystallization or column chromatography, with monitoring by TLC or HPLC for purity (>95%) .
Q. How is structural characterization performed for this compound?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure, focusing on the triazole-morpholine spatial arrangement and hydrogen-bonding interactions .
- NMR spectroscopy : Analyze and NMR to confirm regiochemistry of the triazole (1,4-disubstitution) and morpholine integration. For example, the morpholine ethyl chain shows characteristic δ ~2.5–3.5 ppm (CH2) and δ ~3.6–4.0 ppm (N–CH2–O) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) and fragmentation patterns .
Advanced Research Questions
Q. What analytical challenges arise in resolving tautomeric equilibria of this compound?
The carboxylic acid group and triazole ring may participate in tautomerism or acid-base equilibria. For example:
- Ring-chain tautomerism : In solution, the acid can cyclize into a fused furan-triazole structure (e.g., 6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one). This is detectable via NMR (e.g., δ ~10–12 ppm for cyclic hemiacetal protons) and dynamic HPLC .
- Mitigation : Use low-temperature NMR or X-ray crystallography to trap dominant tautomers. Computational modeling (DFT) can predict stability ratios .
Q. How can crystallographic data resolve contradictions in reported molecular geometries?
Discrepancies in bond angles or conformations (e.g., triazole-morpholine dihedral angles) may arise from packing effects or solvent interactions. Strategies include:
- High-resolution data collection : Use synchrotron radiation for sub-Å resolution.
- Software validation : Cross-validate refinement results using WinGX and SHELX to minimize model bias .
- Twinned crystals : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .
Q. What methodologies assess biological activity against bacterial pathogens?
- Antimicrobial assays : Minimum inhibitory concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, V. cholerae) strains. For example, MIC values <50 µg/mL suggest potent activity .
- Mechanistic studies : Fluorescence-based assays (e.g., Sytox Green uptake) to evaluate membrane disruption. Molecular docking (e.g., AutoDock Vina) can predict binding to bacterial targets like penicillin-binding proteins .
Methodological Considerations
Q. How to optimize reaction conditions for scale-up synthesis?
- Solvent selection : DMSO or DMF enhances azide-alkyne reactivity but complicates purification. Switch to aqueous-organic biphasic systems for easier isolation .
- Catalyst loading : Reduce Cu(I) to <5 mol% to minimize metal contamination. Add EDTA to quench residual Cu²⁺ .
- Yield improvement : Use microwave-assisted synthesis to accelerate cycloaddition (e.g., 80°C, 30 min) .
Q. What safety protocols are critical during handling?
- Hazard classification : The compound may exhibit acute toxicity (Category 4, GHS) and skin irritation. Use fume hoods, nitrile gloves, and safety goggles .
- Waste disposal : Neutralize acidic waste with NaHCO3 before disposal. Avoid release into waterways due to potential ecotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
